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Compound of Interest

Compound Name: Propargyl-PEG14-acid

Cat. No.: B1193429 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Propargyl-PEG14-acid is a heterobifunctional linker molecule integral to the fields of

bioconjugation, drug delivery, and proteomics. Its defined structure, featuring a terminal alkyne

group, a 14-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid, offers a

versatile platform for the covalent linkage of diverse molecular entities. This guide provides a

comprehensive overview of its functional groups, physicochemical properties, key reactions,

and applications, with a focus on its role in the development of advanced therapeutics such as

Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Functional Groups and Their Reactivity
Propargyl-PEG14-acid possesses three key components that define its utility:

Propargyl Group: This terminal alkyne (a carbon-carbon triple bond) is the reactive handle for

"click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

[1] This reaction is highly efficient and specific, forming a stable triazole linkage with an

azide-modified molecule.[1][2]

Carboxylic Acid Group: The terminal carboxyl group provides a reactive site for conjugation

to primary amines, such as those found on the lysine residues of proteins and antibodies.[3]
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This reaction, typically facilitated by carbodiimide chemistry, results in the formation of a

stable amide bond.[3]

PEG14 Spacer: The polyethylene glycol chain, consisting of 14 repeating ethylene glycol

units, imparts hydrophilicity and flexibility to the molecule. This enhanced water solubility can

improve the pharmacokinetic properties of the resulting conjugate and reduce non-specific

binding.

Physicochemical and Quantitative Data
The properties of Propargyl-PEG14-acid are summarized in the table below. These

specifications are critical for designing and executing successful conjugation strategies.

Property Value Reference(s)

Molecular Formula C32H60O16

Molecular Weight 700.8 g/mol

Purity Typically >98%

Appearance Varies (can be a liquid or solid)

Solubility
Soluble in water, DMSO, DMF,

DCM

Storage Conditions -20°C, stored under inert gas

Experimental Protocols
The two primary reactions involving Propargyl-PEG14-acid are the formation of an amide

bond with the carboxylic acid and the cycloaddition reaction with the propargyl group. Detailed

protocols for these key transformations are provided below.

Protocol 1: Amide Bond Formation via EDC/HATU
Coupling
This protocol describes the conjugation of the carboxylic acid moiety of Propargyl-PEG14-acid
to a primary amine-containing molecule (e.g., a protein, peptide, or small molecule).
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Materials:

Propargyl-PEG14-acid

Amine-containing molecule

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-

[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate (HATU)

N-hydroxysuccinimide (NHS) or Sulfo-NHS (optional, for two-step EDC coupling)

Anhydrous, amine-free solvent (e.g., DMF, DMSO)

Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA)) for HATU coupling

Activation Buffer: 0.1 M MES, pH 4.5-6.0 (for EDC/NHS chemistry)

Coupling Buffer: PBS, pH 7.2-8.0

Quenching solution (e.g., hydroxylamine, Tris buffer)

Procedure:

Preparation of Reagents: Equilibrate all reagents to room temperature before use. Prepare

stock solutions of Propargyl-PEG14-acid, the amine-containing molecule, EDC/HATU, and

other reagents in the appropriate anhydrous solvent.

Activation of Carboxylic Acid (One-Step HATU Coupling): a. Dissolve Propargyl-PEG14-
acid (1.0 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). b.

Add HATU (1.1 eq) and DIPEA (2.0-3.0 eq) to the solution and stir for 15-20 minutes at room

temperature to pre-activate the carboxylic acid. c. Add the amine-containing molecule (1.0-

1.2 eq) to the activated linker solution.

Activation of Carboxylic Acid (EDC/NHS Coupling): a. Dissolve Propargyl-PEG14-acid in

Activation Buffer. b. Add EDC (1.2-1.5 eq) and NHS (or Sulfo-NHS) (1.2-1.5 eq) to the

solution. c. Allow the activation reaction to proceed for 15-30 minutes at room temperature.
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d. For a two-step process, the pH of the solution can be raised to 7.2-7.5 before adding the

amine-containing molecule.

Conjugation Reaction: a. Stir the reaction mixture at room temperature for 2-12 hours. The

reaction progress can be monitored by LC-MS or TLC.

Quenching: a. Once the reaction is complete, add a quenching reagent to hydrolyze any

unreacted activated esters.

Purification: a. Purify the resulting conjugate using an appropriate method, such as dialysis,

size-exclusion chromatography, or preparative HPLC, to remove excess reagents and

byproducts.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between the propargyl group of the Propargyl-
PEG14-acid conjugate and an azide-functionalized molecule.

Materials:

Propargyl-PEG14-acid conjugate (from Protocol 1)

Azide-containing molecule

Copper(II) sulfate (CuSO4)

Reducing agent: Sodium ascorbate (freshly prepared)

Copper-stabilizing ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-

benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

Reaction buffer (e.g., PBS, pH 7.4)

Solvent (e.g., water, DMSO, or a mixture)

Procedure:
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Preparation of Stock Solutions: a. Prepare a stock solution of CuSO4 (e.g., 20 mM in water).

b. Prepare a stock solution of the copper ligand (e.g., 50 mM in water or DMSO). c. Freshly

prepare a stock solution of sodium ascorbate (e.g., 100 mM in water).

Reaction Setup: a. In a reaction vessel, dissolve the Propargyl-PEG14-acid conjugate and

the azide-containing molecule in the reaction buffer. A slight excess of one of the reactants

(e.g., 1.1-1.5 eq) is often used. b. Add the copper-stabilizing ligand to the reaction mixture. A

typical molar ratio of ligand to copper is between 2:1 and 5:1. c. Add the CuSO4 solution to

the mixture. The final copper concentration typically ranges from 50 to 250 µM for

bioconjugation reactions.

Initiation of the Reaction: a. Add the freshly prepared sodium ascorbate solution to the

reaction mixture to reduce Cu(II) to the catalytically active Cu(I) species. The final

concentration of sodium ascorbate is usually 5-10 times that of the copper sulfate.

Incubation: a. Gently mix the reaction and allow it to proceed at room temperature for 1-4

hours. The reaction can be monitored by appropriate analytical techniques such as LC-MS or

SDS-PAGE (for protein conjugates).

Purification: a. Upon completion, the final conjugate can be purified using methods such as

size-exclusion chromatography, HPLC, or dialysis to remove the copper catalyst and other

small-molecule reagents. The addition of a chelating agent like EDTA can help to sequester

the copper.

Applications in Drug Development: ADC and
PROTAC Synthesis
The dual reactivity of Propargyl-PEG14-acid makes it an invaluable tool in the construction of

complex therapeutic modalities.

Antibody-Drug Conjugate (ADC) Synthesis
In the context of ADCs, Propargyl-PEG14-acid can be used to link a potent cytotoxic payload

to a monoclonal antibody (mAb) that targets a specific tumor antigen. The general workflow is

as follows:
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The carboxylic acid of Propargyl-PEG14-acid is first conjugated to the primary amine of a

lysine residue on the mAb.

An azide-modified cytotoxic drug is then "clicked" onto the propargyl group of the linker-

modified antibody.
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(mAb)

Linker-modified mAb
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Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

PROTAC Synthesis
Propargyl-PEG14-acid is also employed as a linker in the synthesis of PROTACs. These

heterobifunctional molecules recruit an E3 ubiquitin ligase to a target protein, leading to its

degradation.
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Step 1: First Conjugation

Step 2: Second Conjugation ('Click' Reaction)
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Caption: Logical flow for PROTAC synthesis using Propargyl-PEG14-acid.

In conclusion, Propargyl-PEG14-acid is a highly versatile and enabling chemical tool for

researchers in the life sciences. Its well-defined structure and dual-functional nature provide a

robust platform for the precise construction of complex biomolecules, driving innovation in drug

delivery and targeted therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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